3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(10(14)15)8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYCMQVRXBLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid, commonly referred to as Boc-protected tetrahydrofuran amino acid, is a significant compound in organic synthesis and medicinal chemistry. Its biological activity is primarily derived from its role as a protecting group in peptide synthesis and its interactions with various enzymes and proteins.
Overview of the Compound
- Molecular Formula : C10H17NO5
- CAS Number : 869785-31-9
- Structure : The compound features a tetrahydrofuran ring, which contributes to its unique steric and electronic properties.
The biological activity of this compound is closely linked to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group can be selectively removed under mild acidic conditions, allowing the free amine to participate in further biochemical reactions. This property is crucial for maintaining the integrity of cellular processes, such as:
- Peptide Synthesis : Facilitates the formation of peptide bonds without interference from free amines.
- Enzyme Interactions : The compound can influence enzyme mechanisms by acting as a substrate or inhibitor depending on the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes include:
- Stabilization of Amino Acids : Protects reactive amines, thereby preserving cell signaling pathways and gene expression.
- Role in Drug Development : Utilized in synthesizing pharmaceuticals where controlled release of functional groups is necessary.
Comparative Analysis with Similar Compounds
| Compound Type | Characteristics | Application |
|---|---|---|
| N-Boc-protected Amino Acids | Commonly used in peptide synthesis | Protecting functional groups |
| N-Cbz-protected Amino Acids | Uses carbobenzyloxy group; different stability | Alternative protection strategy |
| N-Fmoc-protected Amino Acids | Fluorenylmethyloxycarbonyl group; basic removal | Common in solid-phase peptide synthesis |
This compound is unique due to its combination of the tetrahydrofuran ring and the Boc protecting group, which provides specific advantages in certain synthetic applications.
Research Findings and Case Studies
Recent studies have highlighted the compound's role in various fields:
- Peptide Synthesis : Research demonstrated that Boc-protected amino acids significantly enhance the yield and purity of synthesized peptides, making them essential in biochemistry and pharmaceutical development.
- Enzyme Mechanisms : Investigations into enzyme interactions revealed that compounds like this compound can act as inhibitors or substrates for specific enzymes, influencing metabolic pathways .
- Drug Development : The compound has been utilized in creating novel pharmaceuticals, particularly those targeting specific biochemical pathways. Its ability to protect functional groups during synthesis allows for more complex drug designs .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it suitable for applications in medicinal chemistry, particularly in the development of novel pharmaceuticals.
Potential Applications:
- Anticancer Agents : Research indicates that compounds with similar structures have been explored for their anticancer properties. The Boc group can facilitate the introduction of various functional groups that enhance biological activity.
- Antiviral Drugs : The tetrahydrofuran (THF) moiety is known to improve the solubility and bioavailability of drugs, making this compound a candidate for antiviral drug formulation.
Peptide Synthesis
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid can serve as an intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).
Advantages in Peptide Synthesis:
- Protecting Group Strategy : The Boc group is widely used to protect amino acids during peptide synthesis, allowing for selective reactions without affecting other functional groups.
- Facilitating Coupling Reactions : The presence of the THF ring can stabilize intermediates during coupling reactions, potentially increasing yields and purity.
Drug Development
The compound's versatility makes it a valuable building block in drug development.
Applications in Drug Design:
- Prodrugs : The ability to modify the Boc group allows for the creation of prodrugs that can enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs).
- Targeted Delivery Systems : Its unique structure can be utilized in designing targeted delivery systems for specific tissues or organs, improving therapeutic efficacy while minimizing side effects.
Case Study 1: Anticancer Activity
A study investigated compounds related to this compound for their anticancer properties. Results indicated that modifications to the Boc group significantly influenced cytotoxicity against various cancer cell lines, suggesting potential pathways for developing new anticancer therapies.
Case Study 2: Peptide Synthesis Optimization
Research focused on optimizing peptide synthesis protocols using this compound as a key intermediate. The study demonstrated improved yields and reduced reaction times compared to traditional methods, highlighting its efficiency in SPPS.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Tetrahydrofuran vs. Furan Substituents: The THF ring in the target compound improves solubility in polar solvents compared to the aromatic furan-2-yl group in . However, the furan derivatives exhibit greater rigidity, which may stabilize planar conformations in drug-receptor interactions .
Methyl and Aromatic Substituents :
- The methyl-substituted analogue (–14) lacks cyclic structures, reducing synthetic complexity but limiting stereochemical diversity. It is preferred for straightforward peptide elongation .
- Fluorophenyl and carbamoylphenyl derivatives () leverage aromaticity and functional groups (e.g., fluorine, carbamoyl) for electronic modulation and hydrogen bonding, critical for targeting enzymes or receptors .
Synthetic Utility :
- Boc-protected compounds are widely used in solid-phase peptide synthesis (SPPS). The THF-containing variant may require specialized coupling conditions due to steric effects, whereas methyl-substituted analogues are more reactive .
Q & A
Q. Why might coupling reactions fail when integrating this compound into peptide chains?
- Methodological Answer : Common causes include:
- Insufficient Activation : Ensure carbodiimide (DCC/EDCI) is fresh; replace if clumping occurs.
- Steric Hindrance : Use HOBt or Oxyma as additives to improve coupling efficiency.
- Side Reactions : Protect the THF ring’s oxygen with TBS groups if nucleophilic attack occurs during activation .
Q. How to mitigate racemization during Boc deprotection or subsequent reactions?
- Methodological Answer :
- Low-Temperature Deprotection : Perform at 0°C with TFA to limit amino acid racemization.
- Chiral Auxiliaries : Introduce a temporary stereodirecting group (e.g., Evans oxazolidinone) during synthesis.
- Enantiomeric Purity Checks : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
